Engineering Long-Acting Therapeutics: The Role of Chloromethyl Palmitate (CAS 61413-69-2) in Acyloxymethyl Prodrug Synthesis
Engineering Long-Acting Therapeutics: The Role of Chloromethyl Palmitate (CAS 61413-69-2) in Acyloxymethyl Prodrug Synthesis
Executive Summary
As a Senior Application Scientist specializing in drug delivery systems, I frequently leverage specific chemical linkers to overcome pharmacokinetic bottlenecks. Chloromethyl palmitate (CAS 61413-69-2) , also known as chloromethyl hexadecanoate, is a highly specialized bifunctional reagent. It serves as the cornerstone for synthesizing acyloxymethyl prodrugs—a strategy used to radically increase a parent drug's lipophilicity, thereby enabling the creation of Long-Acting Injectable (LAI) depot formulations.
This whitepaper dissects the physicochemical properties, mechanistic pathways, and field-proven synthetic protocols for utilizing CAS 61413-69-2 in advanced drug development.
Physicochemical Profiling & Causality of Design
To understand why CAS 61413-69-2 is chosen for LAI development, we must analyze its structural dualism. The molecule consists of a highly reactive electrophilic head (the chloromethyl ester) and a highly lipophilic tail (the 16-carbon aliphatic chain).
Table 1: Quantitative Physicochemical Properties of CAS 61413-69-2
| Property | Value | Scientific Implication |
| Chemical Name | Chloromethyl palmitate | Standard nomenclature for the reagent. |
| CAS Number | 61413-69-2 | Unique identifier for sourcing[1]. |
| Molecular Formula | C₁₇H₃₃ClO₂ | Indicates the long hydrocarbon chain[2]. |
| Molecular Weight | 304.90 g/mol | Used for precise stoichiometric calculations[2]. |
| XLogP3 | 8.1 | Extreme lipophilicity; drives the slow-release kinetics of the final prodrug[2]. |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCCl | Structural string for computational modeling[2]. |
Causality of the Structure: The extreme lipophilicity (XLogP3 = 8.1) imparted by the palmitate chain is not an accident; it is a thermodynamic necessity. When a water-soluble drug is alkylated with this chain, the resulting prodrug becomes highly hydrophobic. Upon intramuscular (IM) injection, this thermodynamic preference for the lipid phase over the aqueous interstitial fluid forces a predictable, dissolution-rate-limited release profile, extending a drug's half-life from hours to weeks or months.
Mechanistic Paradigm: The Acyloxymethyl Linker
The acyloxymethyl linker is a "soft" alkylating strategy. Unlike permanent structural modifications, this linker is designed to be biolabile. Once the highly lipophilic prodrug slowly diffuses from the injection depot into the systemic circulation, it encounters ubiquitous tissue and plasma esterases.
The esterase cleaves the ester bond, releasing palmitic acid and leaving behind a highly unstable hydroxymethyl intermediate. Driven by thermodynamic instability, this intermediate spontaneously collapses, releasing formaldehyde and the fully active parent drug[3].
Fig 1: Enzymatic cleavage pathway of acyloxymethyl prodrugs releasing the active parent drug.
Synthetic Workflows & Experimental Protocols
Direct alkylation of secondary amines or amides with chloromethyl esters often suffers from sluggish kinetics and poor yields due to the moderate leaving-group ability of chlorine. To circumvent this, we employ an in situ Finkelstein activation protocol.
Protocol 1: Synthesis of an N-Acyloxymethyl Prodrug
Reference standard adapted from the synthesis of ketoconazole and ropivacaine prodrugs[4],[3].
Step 1: In Situ Finkelstein Activation
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Suspend CAS 61413-69-2 (1.0 eq) and Sodium Iodide (NaI, 1.5 eq) in anhydrous acetonitrile.
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Stir under an argon atmosphere at room temperature for 30 minutes.
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Causality: NaI converts the chloromethyl ester to an iodomethyl ester. Iodine is a superior leaving group, which drastically lowers the activation energy for the subsequent nucleophilic substitution, minimizing thermal degradation and improving yield.
Step 2: Nucleophilic Alkylation
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Add the parent drug (0.8 eq) and a non-nucleophilic base (e.g., K₂CO₃ or N,N-Diisopropylethylamine, 2.0 eq) to the activated mixture.
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Reflux the solution under argon for 4 to 6 hours.
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Causality: The base deprotonates the parent drug (e.g., an amide nitrogen), drastically increasing its nucleophilicity for the Sₙ2 attack on the iodomethyl carbon. Argon prevents oxidative degradation of the lipid chain at elevated temperatures.
Step 3: Self-Validating Isolation
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Filter the mixture to remove inorganic salts (NaCl, unreacted NaI).
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Concentrate the filtrate and triturate with cold diethyl ether.
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Purify via silica gel column chromatography (eluting with 4-5% MeOH/DCM).
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Self-Validating Checkpoint: Monitor the purified product via ¹H NMR. The reaction is validated as complete and successful by the complete disappearance of the singlet at ~5.7 ppm (the chloromethyl protons of 61413-69-2) and the emergence of a downfield-shifted N-CH₂-O peak, confirming the covalent linkage.
Fig 2: Synthetic and formulation workflow for long-acting injectable acyloxymethyl prodrugs.
Formulation Strategies: Long-Acting Injectables (LAIs)
Once the palmitate prodrug is synthesized, it must be formulated into a depot vehicle. For highly lipophilic prodrugs, oil-based solutions or nanoparticle suspensions are the industry standard.
Protocol 2: Oil-Based Depot Formulation
Step 1: Lipid Solubilization Dissolve the purified prodrug in a pharmaceutical-grade oil vehicle (e.g., purified soybean oil or sesame oil) at the calculated therapeutic concentration.
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Causality: The extreme lipophilicity imparted by CAS 61413-69-2 ensures high solubility in the oil phase. Upon injection, the high partition coefficient prevents the drug from prematurely crashing out into the aqueous physiological environment, ensuring a slow, sustained release over weeks[3].
Step 2: Aseptic Sterilization Filter the solution through a 0.22 µm hydrophobic PTFE membrane into sterile, depyrogenated vials.
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Self-Validating Checkpoint: Thermal sterilization (autoclaving) risks hydrolyzing the biolabile acyloxymethyl ester bond. Therefore, aseptic filtration is required. Post-filtration, perform Dynamic Light Scattering (DLS) or visual inspection. A self-validating sterile oil depot will exhibit zero particulate scattering, confirming the integrity of the 0.22 µm membrane and the absence of precipitated prodrug.
Safety, Handling, and EHS Protocols
CAS 61413-69-2 is a potent electrophile. According to GHS classifications, it is designated with Danger signal words, carrying H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) hazard statements[5].
Self-Validating Quenching Protocol
Because chloromethyl palmitate is an alkylating agent, unreacted material poses a significant toxicological hazard.
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Procedure: Before disposal of reaction waste, add a 10-fold molar excess of aqueous glycine to the organic waste stream.
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Causality & Validation: The primary amine of glycine rapidly attacks the residual electrophilic chloromethyl groups via Sₙ2. The reaction is self-validating: as the highly lipophilic chloromethyl palmitate is converted into a polar, zwitterionic glycine adduct, the initially cloudy biphasic reaction mixture will clarify. This visual cue confirms the complete neutralization of the alkylating hazard, rendering the waste safe for standard organic disposal.
References
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ChemicalBook. "Chloromethyl palmitate CAS#: 61413-69-2 Properties and Uses." 1[1]
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AA Blocks. "61413-69-2 | MFCD30470346 | Chloromethyl hexadecanoate." 2[2]
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Ambeed. "61413-69-2 | Chloromethyl palmitate Safety Data."5[5]
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Google Patents (WO2012177986A2). "Conjugate-based antifungal and antibacterial prodrugs." 4[4]
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National Institutes of Health (PMC). "An Injectable Oil-Based Depot Formulation of N-Acyloxymethyl Prodrug of Ropivacaine for Long-Acting Local Analgesia." 3[3]
Sources
- 1. Chloromethyl palmitate CAS#: 61413-69-2 [m.chemicalbook.com]
- 2. aablocks.com [aablocks.com]
- 3. An Injectable Oil-Based Depot Formulation of N-Acyloxymethyl Prodrug of Ropivacaine for Long-Acting Local Analgesia: Formulation Development and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012177986A2 - Conjugate-based antifungal and antibacterial prodrugs - Google Patents [patents.google.com]
- 5. 61413-69-2 | Chloromethyl palmitate | Ambeed.com [ambeed.com]
